N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide
Description
N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide is a compound that belongs to the class of thiazinanes, which are heterocyclic compounds containing nitrogen and sulfur atoms. This compound is characterized by its unique structure, which includes a fully saturated thiazine six-membered ring with nitrogen and sulfur atoms. Thiazinanes and their derivatives have been studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2/c1-8-7-16(13,14)6-5-10(8)4-3-9-15(2,11)12/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVEHHSQGXGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-methyl-1,1-dioxo-1,4-thiazinane with an appropriate sulfonamide reagent under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazinane derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted thiazinane derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound and its derivatives have shown promise in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-nitrogen heterocyclic structure and has been studied for its pharmacological activities.
Indole derivatives: These compounds also contain nitrogen and sulfur atoms and have been investigated for their diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
